Elironrasib

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

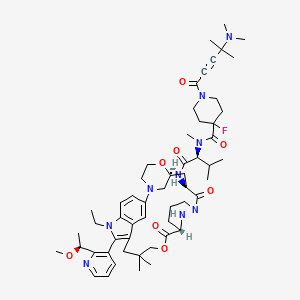

分子式 |

C55H78FN9O8 |

|---|---|

分子量 |

1012.3 g/mol |

IUPAC 名称 |

1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide |

InChI |

InChI=1S/C55H78FN9O8/c1-13-64-44-19-18-37-30-40(44)41(48(64)39-16-14-24-57-46(39)36(4)71-12)32-53(5,6)34-73-51(69)42-17-15-25-65(59-42)50(68)43(31-38-33-63(37)28-29-72-38)58-49(67)47(35(2)3)61(11)52(70)55(56)22-26-62(27-23-55)45(66)20-21-54(7,8)60(9)10/h14,16,18-19,24,30,35-36,38,42-43,47,59H,13,15,17,22-23,25-29,31-34H2,1-12H3,(H,58,67)/t36-,38-,42-,43-,47-/m0/s1 |

InChI 键 |

HJNFYLSFWYRSHS-CMZSUCOPSA-N |

手性 SMILES |

CCN1C2=C3C=C(C=C2)N4CCO[C@H](C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C7(CCN(CC7)C(=O)C#CC(C)(C)N(C)C)F |

规范 SMILES |

CCN1C2=C3C=C(C=C2)N4CCOC(C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C7(CCN(CC7)C(=O)C#CC(C)(C)N(C)C)F |

产品来源 |

United States |

Foundational & Exploratory

Elironrasib's Covalent Engagement of the Active KRAS G12C State: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Elironrasib (formerly RMC-6291), a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C oncoprotein. This compound's novel mechanism of action, which involves the formation of a tri-complex with the intracellular chaperone protein cyclophilin A (CypA), represents a significant advancement in targeting RAS-addicted cancers and overcoming resistance to inhibitors that target the inactive state.

A Differentiated Mechanism of Action: The Tri-Complex Inhibition of KRAS(ON)

This compound operates through an innovative tri-complex inhibitor (TCI) modality.[1][2][3] Unlike first-generation KRAS G12C inhibitors that bind to the inactive, GDP-bound "OFF" state, this compound targets the active, GTP-bound "ON" state, which is responsible for oncogenic signaling.[4][5][6]

The mechanism can be summarized in four key steps:

-

Cellular Entry and Binary Complex Formation: this compound enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1]

-

Ternary Complex Assembly: This this compound-CypA binary complex then binds to the GTP-bound KRAS G12C protein. This interaction creates a new, composite binding pocket on the protein surface adjacent to the G12C mutation.[1]

-

Covalent Modification: Within this tri-complex, this compound's reactive warhead is positioned to form a covalent and irreversible bond with the cysteine residue at position 12 of KRAS.[1][7]

-

Inhibition of Downstream Signaling: The formation of this stable, irreversible tri-complex sterically blocks the interaction of KRAS(ON) with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[1][8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]

- 5. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]

- 6. This compound: Revolution Medicines' Promising Leap in KRAS G12C NSCLC Therapy [ainvest.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

Elironrasib (RMC-6291): A Deep Dive into Preclinical Data in NSCLC Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C protein (KRASG12C(ON)). This innovative mechanism of action, which involves the formation of a tri-complex with the intracellular chaperone protein cyclophilin A (CypA), allows this compound to overcome resistance mechanisms that limit the efficacy of first-generation KRASG12C(OFF) inhibitors. Preclinical data in Non-Small Cell Lung Cancer (NSCLC) models demonstrate potent and selective inhibition of RAS pathway signaling, leading to significant anti-tumor activity, including in models resistant to prior KRAS G12C inhibition. This report provides a comprehensive overview of the preclinical data, detailing experimental methodologies and visualizing key mechanisms to support further research and development.

Mechanism of Action: The Tri-Complex Inhibition Model

This compound's unique mechanism relies on recruiting a cellular chaperone to remodel the surface of the target protein, creating a new binding interface.[1] The process can be summarized in four key steps:

-

Cellular Entry and Binary Complex Formation: this compound enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[2]

-

Target Recognition: The this compound-CypA binary complex recognizes and binds to the active KRASG12C(ON) protein.[2]

-

Covalent Modification: This binding event creates a new composite pocket on the KRAS surface, allowing this compound to covalently modify the mutant cysteine residue at position 12.[2]

-

Inhibition of Downstream Signaling: The resulting irreversible tri-complex sterically blocks the interaction of KRASG12C(ON) with its downstream effectors, such as RAF, thereby inhibiting oncogenic signaling.[2]

In Vitro Efficacy in NSCLC Models

This compound demonstrates potent inhibition of cellular proliferation in KRASG12C-mutant NSCLC cell lines. Its efficacy is maintained even in the presence of upstream pathway activation, a common resistance mechanism to KRASG12C(OFF) inhibitors.

Table 1: Cellular Viability in NCI-H358 NSCLC Cells

| Compound | Condition | IC50 (nM) |

| This compound | NCI-H358 (KRASG12C) | 0.11 [3] |

| This compound | NCI-H358 + HER2 Overexpression | Maintained Potency[2] |

| Adagrasib | NCI-H358 (KRASG12C) | Potent[2] |

| Adagrasib | NCI-H358 + HER2 Overexpression | Reduced Potency[2] |

Note: Specific IC50 values for Adagrasib and this compound under HER2 overexpression were presented graphically in the source publication, showing a rightward shift (loss of potency) for Adagrasib while this compound's curve remained largely unchanged.[2]

In Vivo Anti-Tumor Activity in NSCLC Xenograft Models

In vivo studies confirm the potent anti-tumor activity of this compound, demonstrating deep and durable tumor regressions in various NSCLC-derived xenograft models.

Table 2: Efficacy in LU99 Intracranial NSCLC Xenograft Model

| Treatment Group | Dose | Outcome |

| This compound | 100 mg/kg BID | Deep Tumor Regression[2] |

| This compound | 200 mg/kg QD | Deep Tumor Regression[2] |

| Adagrasib | 100 mg/kg BID | Antitumor Activity[2] |

Note: this compound compared favorably to adagrasib in this study, driving more significant tumor regressions.[2]

Table 3: Efficacy in Sotorasib-Resistant Xenograft Model

| Model | Resistance Mechanism | Treatment | Dose | Outcome |

| MIA PaCa-2 CDX | KRASG12C Amplification | This compound | Indicated Doses | Significant Tumor Growth Inhibition (p < 0.001)[2] |

| MIA PaCa-2 CDX | KRASG12C Amplification | Sotorasib | Indicated Doses | Ineffective (Tumor Growth)[2] |

Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic properties and achieves rapid and sustained target engagement in vivo.

Table 4: Single Dose Pharmacokinetic Parameters

| Species | Dose (iv) | CL (mL/min/kg) | t1/2 (h) | Dose (po) | Oral Bioavailability (%) |

| Mouse | 1 mg/kg | 32 | - | 10 mg/kg | 60[2] |

| Dog | 1 mg/kg | 38 | - | 5 mg/kg | - |

| Cynomolgus | 1 mg/kg | 87 | - | 5 mg/kg | - |

Pharmacodynamic Profile

In vivo pharmacodynamic studies in the LU99 NSCLC xenograft model showed that a single oral dose of this compound resulted in more rapid and complete covalent modification of the KRASG12C protein compared to adagrasib.[2] A single administration led to sustained inhibition of ERK phosphorylation for approximately 24 hours.[1]

Experimental Protocols

Cellular Viability Assays

-

Cell Line: NCI-H358 (human NSCLC with KRASG12C mutation).[2] For resistance models, cells were engineered to overexpress receptor tyrosine kinases like HER2.[2]

-

Method: Cells were seeded in appropriate multi-well plates and treated with varying concentrations of this compound or comparator compounds.

-

Assay: Cell viability was assessed after 120 hours of treatment using the CellTiter-Glo® Luminescence Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[2]

-

Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.[2]

-

Tumor Implantation: NSCLC cells (e.g., LU99) or patient-derived xenograft (PDX) fragments were implanted subcutaneously or, for intracranial models, stereotactically.[1][2]

-

Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups. This compound was administered orally (p.o.) at specified doses and schedules (e.g., once daily [QD] or twice daily [BID]).[2]

-

Efficacy Endpoint: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth inhibition or regression compared to the vehicle control group.[2]

-

Pharmacodynamic Endpoint: For target engagement studies, tumors were harvested at various time points after a single oral dose. The percentage of unmodified KRASG12C peptide was quantified to assess the extent and duration of covalent modification.[2]

Conclusion

The preclinical data for this compound in NSCLC models robustly support its differentiated mechanism of action. By targeting the active KRASG12C(ON) state through a novel tri-complex formation, this compound demonstrates potent anti-tumor activity and the ability to overcome key resistance mechanisms that challenge first-generation inhibitors. The strong in vitro and in vivo efficacy, coupled with favorable pharmacokinetic and pharmacodynamic profiles, provide a solid foundation for its ongoing clinical development as a promising new therapeutic paradigm for patients with KRASG12C-mutant cancers.[2][4]

References

The Structural Basis of Elironrasib's Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that demonstrates high selectivity for the GTP-bound, active state of the KRAS G12C mutant protein (KRAS G12C(ON)).[1][2][3] Its unique mechanism of action, which involves the formation of a ternary complex with the intracellular chaperone protein cyclophilin A (CypA), sets it apart from previous KRAS G12C inhibitors that target the inactive, GDP-bound state.[1][4] This novel approach has shown promise in overcoming resistance to first-generation inhibitors and has demonstrated significant clinical activity in patients with KRAS G12C-mutated cancers.[4][5][6] This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's selectivity.

A Novel Tri-Complex Inhibition Mechanism

This compound's mechanism of action is a key determinant of its selectivity. The process can be summarized in four steps:

-

Cellular Entry and CypA Binding: this compound enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1]

-

Binary Complex Formation: This binding event forms a stable binary complex.

-

Target Engagement: The this compound-CypA binary complex then specifically recognizes and binds to the active, GTP-bound form of KRAS G12C.[1] This interaction creates a novel composite binding pocket on the surface of KRAS, adjacent to the G12C mutation.[1]

-

Covalent Modification and Signaling Inhibition: this compound then forms an irreversible covalent bond with the cysteine residue at position 12 of KRAS G12C.[1] The resulting stable, inhibitory tri-complex of this compound-CypA-KRAS G12C(ON) sterically occludes the RAS effector binding domain, thereby preventing downstream oncogenic signaling.[1]

Quantitative Analysis of Selectivity

The selectivity of this compound for KRAS G12C over wild-type (WT) KRAS is a critical aspect of its therapeutic profile. This selectivity is quantified through various biochemical and cellular assays.

| Compound | KRAS G12C IC50 (nM) | KRAS WT IC50 (nM) | Selectivity (WT/G12C) | NCI-H358 Cell Viability IC50 (nM) |

| This compound (41) | 10 | >1000 | >100 | 18 |

| Precursor Compound (5) | 130 | 2100 | 16 | 43 |

| Intermediate Compound (23) | 20 | >1000 | >50 | 23 |

Data summarized from the Journal of Medicinal Chemistry, 2025.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.

KRAS-RAF RAS-Binding Domain (RBD) Disruption Assay

This biochemical assay assesses the ability of a compound to disrupt the interaction between KRAS and its downstream effector, RAF.

-

Reagents: Recombinant KRAS G12C or KRAS WT protein loaded with the non-hydrolyzable GTP analog GMPPNP, recombinant RAF-RBD, and the test compound.

-

Procedure: a. KRAS protein is incubated with the test compound and CypA for a specified period (e.g., 3 hours) to allow for complex formation. b. RAF-RBD is then added to the mixture. c. The degree of KRAS-RAF interaction is measured using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). d. The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the KRAS-RAF interaction.

Cell Viability Assay (CellTiter-Glo®)

This cell-based assay measures the metabolic activity of a cell line, which is an indicator of cell viability, in the presence of a test compound.

-

Cell Line: NCI-H358, a human lung adenocarcinoma cell line harboring the KRAS G12C mutation.

-

Procedure: a. NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a serial dilution of the test compound. c. After a prolonged incubation period (e.g., 120 hours), the CellTiter-Glo® reagent is added to the wells.[1] d. The luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells, is measured using a luminometer. e. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Structural Basis for Selectivity

The high-resolution crystal structure of the this compound-CypA-KRAS G12C tri-complex (PDB ID: 9BFX) provides a detailed view of the molecular interactions that drive its selectivity.

The this compound-CypA binary complex creates a new, composite binding surface that is specifically recognized by the switch II region of the active KRAS G12C protein. Key interactions include:

-

Covalent Bond: The ynamide warhead of this compound forms an irreversible covalent bond with the sulfur atom of the Cysteine-12 residue. This is the primary anchor point and the basis for its specificity for the G12C mutant.

-

Hydrophobic Interactions: The macrocyclic structure of this compound and its various chemical moieties engage in extensive hydrophobic interactions with both CypA and KRAS G12C, contributing to the stability of the tri-complex.

-

Hydrogen Bonding: Specific hydrogen bonds are formed between this compound, CypA, and KRAS G12C, further stabilizing the complex and contributing to its high affinity. For instance, a coordinated water molecule can mediate a hydrogen bond network between the inhibitor and the protein complex.[1]

The structure reveals that the binding of the this compound-CypA complex to KRAS G12C is highly dependent on the conformation of the active, GTP-bound state. In the inactive, GDP-bound state, the switch regions of KRAS adopt a different conformation that is not conducive to the formation of this stable tri-complex. This conformational selectivity is a major contributor to this compound's specificity for the active form of the oncoprotein.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rcsb.org [rcsb.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. onclive.com [onclive.com]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Revolution Medicines to Present Updated this compound Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | MarketScreener [marketscreener.com]

Elironrasib: A Technical Deep Dive into the Covalent Inhibition of Active KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elironrasib (RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C mutant protein. This innovative mechanism of action, which involves the formation of a tri-complex with cyclophilin A (CypA), offers a differentiated approach to treating KRAS G12C-mutated cancers, a patient population with significant unmet medical need. Preclinical and clinical data have demonstrated promising anti-tumor activity, including in patients who have developed resistance to first-generation KRAS G12C inhibitors that target the inactive, GDP-bound (OFF) state. This technical guide provides an in-depth overview of this compound's core mechanism, a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the critical biological pathways and experimental workflows.

Mechanism of Action: A Tri-Complex Approach to Inhibit Active KRAS

Unlike first-generation KRAS G12C inhibitors that bind to the inactive GDP-bound protein, this compound uniquely targets the oncogenic GTP-bound "ON" state.[1][2][3] This is achieved through an innovative tri-complex inhibitor (TCI) modality.[1][4] The mechanism can be summarized in four key steps:

-

Cellular Entry and Binary Complex Formation: this compound enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1]

-

Target Recognition: The this compound-CypA binary complex then recognizes and binds to the active, GTP-bound KRAS G12C protein. This interaction creates a new composite binding pocket on the surface of KRAS, adjacent to the G12C mutation.[1]

-

Covalent Modification: this compound then forms an irreversible covalent bond with the cysteine residue at position 12 of the KRAS G12C mutant.[1]

-

Inhibition of Downstream Signaling: The formation of this stable, irreversible tri-complex (this compound-CypA-KRAS G12C) sterically blocks the interaction of KRAS with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[1][5]

This distinct mechanism allows this compound to be less susceptible to resistance mechanisms that involve the reactivation of upstream signaling pathways, a common limitation of KRAS G12C(OFF) state inhibitors.[1][2]

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | KRAS G12C Mutant Cells | Median IC50 | 0.11 nM | [6] |

| In Vivo Tumor Growth | Murine Tumor Models | Dose | 200 mg/kg, p.o., qd | [6] |

| In Vivo Tumor Growth | Murine Tumor Models | Outcome | Significant tumor growth inhibition | [6] |

Table 2: Clinical Efficacy of this compound in NSCLC (RMC-6291-001 Phase 1 Trial)

| Patient Population | Endpoint | Value | 95% CI | Reference |

| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | Confirmed Objective Response Rate (ORR) | 42% | 22-63% | [7][8] |

| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | Disease Control Rate (DCR) | 79% | 58-93% | [7][8] |

| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | Median Duration of Response (DoR) | 11.2 months | 5.9-not estimable | [7][8] |

| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | Median Progression-Free Survival (PFS) | 6.2 months | 4.0-10.3 | [7][8] |

| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | 12-month Overall Survival (OS) Rate | 62% | 40-78% | [7][8] |

| Naive to KRAS G12C inhibitor (n=7) | Objective Response Rate (ORR) | 43% | - | [9] |

| Naive to KRAS G12C inhibitor (n=7) | Disease Control Rate (DCR) | 100% | - | [9] |

Table 3: Clinical Efficacy of this compound in Colorectal Cancer (CRC) (RMC-6291-001 Phase 1 Trial)

| Patient Population | Endpoint | Value | Reference |

| Naive to KRAS G12C inhibitor (n=20) | Objective Response Rate (ORR) | 40% | [9] |

| Naive to KRAS G12C inhibitor (n=20) | Disease Control Rate (DCR) | 80% | [9] |

Detailed Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Caption: Cell Viability Assay Workflow.

Protocol:

-

Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 120 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.

RAS-RAF RAS-Binding Domain (RBD) Disruption Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between KRAS and the RAS-binding domain of its effector protein, RAF.

Protocol:

-

Protein Preparation: Purify recombinant KRAS G12C and the RAS-binding domain (RBD) of RAF. Load KRAS G12C with a non-hydrolyzable GTP analog (e.g., GMPPNP) to maintain its active state.

-

Assay Setup: In a 384-well plate, combine the GTP-loaded KRAS G12C, the RAF-RBD (often tagged for detection, e.g., with GST), and varying concentrations of this compound in the presence of CypA.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 3 hours) to allow for complex formation and disruption.[1]

-

Detection: Utilize a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an AlphaLISA to quantify the interaction between KRAS and RAF-RBD.

-

Data Analysis: Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the KRAS-RAF interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rcsb.org [rcsb.org]

- 3. ChemAIRS-Driven Retrosynthesis of this compound (RMC-6291): A Next-Gen KRAS-G12C(ON) Inhibitor — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 4. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Revolution Medicines to Present Updated this compound Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | Revolution Medicines [ir.revmed.com]

- 8. onclive.com [onclive.com]

- 9. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]

The Role of Cyclophilin A in the Mechanism of Elironrasib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elironrasib (RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor of KRASG12C that operates through a novel mechanism of action dependent on the intracellular chaperone protein, cyclophilin A (CypA). Unlike previous generations of KRASG12C inhibitors that target the inactive, GDP-bound (OFF) state, this compound selectively targets the active, GTP-bound (ON) state of the oncoprotein. This is achieved through the formation of a stable tri-complex between this compound, cyclophilin A, and KRASG12C(ON). This whitepaper provides an in-depth technical guide on the pivotal role of cyclophilin A in this compound's mechanism, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.

Introduction: A Novel Approach to Targeting KRASG12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in particular, is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For years, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.

The first generation of approved KRASG12C inhibitors, such as sotorasib and adagrasib, represented a major breakthrough by targeting the inactive KRASG12C(OFF) state. However, their efficacy can be limited by resistance mechanisms that reactivate RAS signaling, often by increasing the population of the active KRASG12C(ON) state.[1]

This compound was developed by Revolution Medicines to directly address this challenge by targeting the active KRASG12C(ON) state.[2][3] Its unique mechanism relies on a "molecular glue" approach, recruiting cyclophilin A to form a high-affinity tri-complex with the target oncoprotein.[2][4]

The Tri-Complex Mechanism of Action: The Central Role of Cyclophilin A

The mechanism of this compound can be delineated in a four-step process where cyclophilin A plays an indispensable role:

-

Cellular Entry and Binary Complex Formation: this compound, a macrocyclic small molecule, enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (PPIA).[2][4] This forms a stable binary complex.

-

Selective Recognition of KRASG12C(ON): The this compound-CypA binary complex possesses a composite surface that selectively recognizes and binds to the GTP-bound, active conformation of KRASG12C.[2][5] This binding creates a new interface on the protein surface near the G12C mutation.

-

Covalent Modification and Irreversible Tri-Complex Formation: Once bound, the reactive "warhead" on this compound forms a covalent and irreversible bond with the mutant cysteine-12 residue of KRASG12C.[2][6] This locks the three components—this compound, CypA, and KRASG12C(ON)—into a stable and irreversible inhibitory tri-complex.[2]

-

Inhibition of Downstream Signaling: Within the tri-complex, the bulky cyclophilin A protein sterically occludes the effector-binding face of KRAS, specifically the Switch I and Switch II regions.[2][6] This physically prevents KRASG12C(ON) from engaging with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting the oncogenic MAPK and other signaling pathways.[2][7]

This innovative mechanism, which leverages a cellular chaperone to create a novel drug-target interface, allows this compound to effectively shut down the active form of the oncoprotein that drives cancer cell proliferation.

Quantitative Data Summary

This compound has demonstrated potent activity in both preclinical models and clinical trials. The data highlights its ability to inhibit KRASG12C-driven proliferation and its clinical efficacy in heavily pretreated patient populations.

Table 1: Preclinical Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | KRASG12C Mutant Cells (Median) | IC50 | 0.11 nM | [7] |

| Cell Proliferation | NCI-H358 | IC50 | Not Specified | [2] |

| Downstream Signaling | NCI-H358 | pERK Inhibition | Potent Inhibition | [2] |

| Covalent Modification | KRASG12C + CypA | % Cross-linking (2h) | Significant | [2] |

Table 2: Clinical Efficacy of this compound in KRASG12C+ NSCLC (Phase 1, RMC-6291-001)

Data from heavily pretreated patients who had progressed on prior KRAS(OFF) G12C inhibitor (n=24).[8]

| Efficacy Endpoint | Value | 95% Confidence Interval (CI) | Reference |

| Confirmed Objective Response Rate (ORR) | 42% | 22% – 63% | |

| Disease Control Rate (DCR) | 79% | 58% – 93% | |

| Median Duration of Response (DoR) | 11.2 months | 5.9 – Not Estimable | |

| Median Progression-Free Survival (PFS) | 6.2 months | 4.0 – 10.3 months | |

| 12-Month Overall Survival (OS) Rate | 62% | 40% – 78% |

Methodologies for Key Experiments

Detailed, step-by-step protocols for the characterization of this compound are proprietary. However, based on published literature, the following methodologies are central to evaluating its mechanism and efficacy.[2]

Cell Viability and Proliferation Assay

This assay measures the ability of a compound to inhibit cancer cell growth.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to quantify ATP, an indicator of metabolically active cells. A decrease in ATP corresponds to a decrease in cell viability.

-

General Protocol:

-

KRASG12C mutant cells (e.g., NCI-H358) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

Plates are incubated for an extended period (e.g., 120 hours) to allow for effects on proliferation.

-

CellTiter-Glo® reagent is added to the wells, inducing cell lysis and generating a luminescent signal proportional to the amount of ATP present.

-

Luminescence is read on a plate reader.

-

Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression.

-

KRASG12C Covalent Modification Assay

This biochemical assay confirms the formation of the covalent bond between the inhibitor and the target cysteine residue.

-

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to measure the extent to which KRASG12C protein has been modified by the covalent inhibitor over time.

-

General Protocol:

-

Recombinant KRASG12C protein, loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP) to maintain the active state, is incubated with cyclophilin A.

-

This compound is added to the protein mixture.

-

The reaction is incubated for a set time (e.g., 2 hours).

-

The reaction is quenched, and the protein is analyzed by LC-MS.

-

The mass spectra for the unmodified protein and the covalently modified protein (protein + inhibitor) are deconvoluted to determine the percentage of modification.

-

pERK Inhibition Assay (Western Blot or AlphaLISA)

This assay measures the inhibition of downstream signaling in the MAPK pathway.

-

Principle: The phosphorylation of ERK (pERK) is a key marker of MAPK pathway activation. This assay quantifies the levels of pERK in cells following treatment with an inhibitor.

-

General Protocol (Western Blot):

-

NCI-H358 cells are treated with this compound for a specified time (e.g., 4 hours).

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for pERK and total ERK (as a loading control).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are added, followed by a chemiluminescent substrate.

-

The signal is detected, and band intensities are quantified to determine the ratio of pERK to total ERK.

-

Overcoming Resistance to First-Generation Inhibitors

A significant advantage of this compound's mechanism is its ability to remain active in the presence of resistance mechanisms that affect KRAS(OFF) inhibitors. Resistance to first-generation agents often involves upstream signaling reactivation (e.g., via RTKs) that increases the cellular pool of GTP-bound KRAS.[1] Since this compound directly targets this active state, it can effectively inhibit signaling even when the oncoprotein is hyper-activated. Clinical data has shown that this compound can induce responses in patients whose tumors have progressed on prior KRAS(OFF) inhibitor therapy.[8]

Conclusion

Cyclophilin A is not merely an incidental binding partner but the cornerstone of this compound's innovative mechanism of action. By acting as a molecular scaffold, cyclophilin A enables this compound to form a high-affinity, irreversible tri-complex specifically with the active, oncogenic form of KRASG12C. This novel "molecular glue" strategy results in a potent and durable inhibition of downstream signaling, providing a differentiated therapeutic approach that can overcome key resistance mechanisms to prior KRAS inhibitors. The promising preclinical and clinical data for this compound underscore the power of leveraging intracellular proteins to create novel therapeutic modalities against challenging oncology targets.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacr.org [aacr.org]

Elirasib's Disruption of Downstream RAS Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elirasib (formerly D3S-001) is a next-generation, orally bioavailable small molecule inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein. This novel mechanism of action, targeting RAS(ON), distinguishes it from first-generation KRAS G12C inhibitors that bind to the inactive GDP-bound (RAS(OFF)) state. By forming a covalent tricomplex with GTP-bound KRAS G12C and the chaperone protein cyclophilin A (CypA), elirasib effectively locks the oncoprotein in an inactive state, leading to the profound suppression of downstream oncogenic signaling pathways.[1] This guide provides a detailed overview of elirasib's mechanism, its effects on downstream RAS signaling pathways, and relevant experimental protocols, supported by available clinical and preclinical data.

Introduction: The Challenge of Targeting KRAS G12C

The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, in particular, is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For years, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket.

The advent of first-generation KRAS G12C inhibitors targeting the inactive RAS(OFF) state represented a significant therapeutic breakthrough. However, their efficacy can be limited by intrinsic and acquired resistance mechanisms, often involving the reactivation of the RAS pathway.

Elirasib's Novel Mechanism of Action: Targeting the "ON" State

Elirasib represents a paradigm shift in KRAS G12C inhibition by targeting the active, GTP-bound "ON" state of the protein.[1] This approach has the potential to overcome the resistance mechanisms that plague RAS(OFF) inhibitors.

The core of elirasib's mechanism is the formation of a stable, covalent tricomplex with KRAS G12C-GTP and cyclophilin A.[1] This tricomplex effectively prevents KRAS G12C from engaging with its downstream effectors, thereby blocking the transmission of oncogenic signals.

Impact on Downstream RAS Signaling Pathways

Active KRAS G12C promotes tumor growth by activating several downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By inhibiting the active form of KRAS G12C, elirasib is expected to suppress these key oncogenic pathways.

Quantitative Data from Clinical Trials

While specific preclinical data on the modulation of downstream signaling markers by elirasib are not publicly available, the clinical efficacy observed in early trials strongly supports its potent inhibition of the RAS pathway.

| Clinical Trial Data | Patient Population | Metric | Value | Citation |

| Phase Ia | 34 KRAS-G12C inhibitor-naive patients with advanced NSCLC, CRC, or PDAC | Objective Response Rate (ORR) | 73.5% | [2] |

| Phase Ia | 34 KRAS-G12C inhibitor-naive patients with advanced NSCLC, CRC, or PDAC | Disease Control Rate (DCR) | 97.1% | [2] |

| Phase I | Heavily pretreated patients who had progressed after prior KRAS G12C inhibitors | Duration of Response | Many responses lasting over 11.2 months | [1] |

These high response rates, even in patients previously treated with KRAS G12C inhibitors, suggest that elirasib's mechanism of targeting the active RAS(ON) state effectively overcomes common resistance pathways.

Experimental Protocols for Assessing Downstream Signaling

To evaluate the effect of elirasib on downstream RAS signaling pathways, a key experimental technique is Western blotting to measure the phosphorylation status of key signaling proteins such as ERK and AKT. A decrease in the phosphorylated forms of these proteins (p-ERK and p-AKT) would indicate successful pathway inhibition.

Western Blotting Protocol for p-ERK and p-AKT

This protocol provides a general framework for assessing the inhibition of downstream RAS signaling in cancer cell lines treated with elirasib.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

Elirasib (at various concentrations)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed KRAS G12C mutant cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of elirasib or DMSO (vehicle control) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion and Future Directions

Elirasib's unique mechanism of targeting the active KRAS G12C(ON) state represents a promising strategy to induce a more profound and durable inhibition of downstream RAS signaling pathways. The impressive clinical activity observed in early trials, particularly in patients with resistance to first-generation inhibitors, underscores the potential of this approach. Further preclinical studies detailing the quantitative effects of elirasib on the MAPK and PI3K/AKT pathways will provide deeper insights into its molecular pharmacology and help guide its continued clinical development and the design of rational combination therapies.

References

Elironrasib: A Technical Guide to its Potential in Novel KRAS G12C Tumorigenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS G12C mutation is a key oncogenic driver in a variety of solid tumors. While significant progress has been made with the development of KRAS G12C inhibitors, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), the exploration of their efficacy in other KRAS G12C-harboring malignancies is an area of active investigation. This technical guide focuses on Elironrasib (also known as GDC-6036 and RMC-6291), a next-generation, orally bioavailable, and covalent inhibitor of KRAS G12C. This compound distinguishes itself by selectively targeting the active, GTP-bound "ON" state of the KRAS G12C protein, a novel mechanism that may offer advantages over first-generation inhibitors that target the inactive "OFF" state. This document provides a comprehensive overview of the preclinical and clinical data supporting the investigation of this compound in a broader range of KRAS G12C tumors, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Targeting the Active KRAS G12C State

This compound employs a unique tri-complex inhibitor modality.[1] It first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then engages the active, GTP-bound KRAS G12C protein, creating a new binding pocket that allows for the covalent modification of the cysteine residue at position 12.[1] This irreversible binding locks KRAS G12C in an inactive conformation, thereby inhibiting downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[2][3] This differentiated mechanism of targeting the "ON" state may be crucial for overcoming resistance mechanisms that reactivate RAS signaling.[4]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated this compound's high potency and selectivity for KRAS G12C-mutated cancer cells, leading to significant anti-tumor activity across a range of cancer types.

In Vitro Cellular Activity

This compound has shown potent and selective inhibition of cell proliferation in various KRAS G12C-mutant cancer cell lines. Preclinical data indicate a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, with over 18,000-fold selectivity for KRAS G12C-mutant cells compared to KRAS wild-type cells.[1][5]

| Cell Line | Cancer Type | This compound (GDC-6036/RMC-6291) IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 0.09 - 0.11[2][4] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Data not publicly available in tabular format |

| SW837 | Colorectal Cancer | Data not publicly available in tabular format |

| Other KRAS G12C Mutant Lines | Various Solid Tumors | Sub-nanomolar range[1][5] |

| Note: While numerous publications state that this compound has been tested against a panel of KRAS G12C mutant cell lines with high potency, a comprehensive public table of IC50 values across a wide range of "other" tumor types is not readily available. |

In Vivo Xenograft Models

In vivo studies using cell line-derived and patient-derived xenograft models have demonstrated robust and durable tumor growth inhibition and regression upon treatment with this compound.[1][5]

| Xenograft Model | Cancer Type | Treatment and Dosage | Tumor Growth Inhibition (TGI) / Regression |

| NCI-H358 | Non-Small Cell Lung Cancer | Monotherapy, various doses | Complete tumor growth inhibition[1][5] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Monotherapy, various doses | Significant tumor growth inhibition[6] |

| Various CDX/PDX Models | Various Solid Tumors | Monotherapy, various doses | Profound tumor regressions[6][7] |

| Note: Comprehensive, comparative in vivo efficacy data for this compound across a broad spectrum of "other" KRAS G12C-mutated xenograft models is not available in a structured public format. Reports consistently indicate significant anti-tumor activity. |

Clinical Investigation in Solid Tumors

The clinical development of this compound is ongoing, with the Phase 1 RMC-6291-001 (NCT05462717) and GO42144 (NCT04449874) studies evaluating its safety and efficacy in patients with advanced KRAS G12C-mutated solid tumors.

| Tumor Type | Clinical Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Non-Small Cell Lung Cancer (NSCLC) | Phase 1 | 53.4%[8] | 13.1 months[8] |

| Colorectal Cancer (CRC) | Phase 1 | 29.1%[8] | 5.6 months[8] |

| Other Solid Tumors | Phase 1 | Responses observed[8] | Data not specified[8] |

| Note: The "Other Solid Tumors" category in the clinical trial includes a variety of malignancies, but specific response data for each tumor type is not yet detailed in publicly available sources. |

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Plating: Seed KRAS G12C-mutant and wild-type cancer cells into 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) in complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Preparation and Implantation: Harvest KRAS G12C-mutant cancer cells from culture. Resuspend the cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI) or tumor regression.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for downstream signaling proteins (e.g., p-ERK) or mass spectrometry to assess target engagement.

Visualizations

Signaling Pathways

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medically.gene.com [medically.gene.com]

- 4. This compound (RMC-6291) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Elironrasib In Vitro Cell Viability: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for assessing the in vitro cell viability of cancer cell lines treated with Elironrasib (RMC-6291), a potent and selective covalent inhibitor of KRAS G12C in its active, GTP-bound (ON) state. The protocols herein focus on the use of the CellTiter-Glo® Luminescent Cell Viability Assay with the NCI-H358 non-small cell lung cancer cell line, a well-established model for studying KRAS G12C-mutated cancers. Included are comprehensive methodologies, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow to aid researchers in the consistent and reproducible evaluation of this compound's cytotoxic effects.

Introduction

This compound is an investigational small molecule that represents a novel class of RAS(ON) inhibitors. It operates through an innovative tri-complex mechanism, wherein it first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then selectively targets and covalently modifies the cysteine residue at position 12 of the KRAS G12C mutant protein, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling.[1][2] The evaluation of this compound's potency and efficacy in vitro is a critical step in its preclinical development. This document outlines a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line model.

Data Presentation

The following table summarizes the in vitro potency of this compound and its precursors in the KRAS G12C-mutant NCI-H358 cell line.

| Compound | Target | Cell Line | Assay | Incubation Time (hours) | IC50 (nM) |

| This compound (RMC-6291) | KRAS G12C (ON) | NCI-H358 | CellTiter-Glo® | 120 | 0.11 (median) |

| Precursor Compound 5 | KRAS G12C | NCI-H358 | Cell Viability | Not Specified | 43 |

Signaling Pathway and Mechanism of Action

This compound's unique mechanism of action involves the formation of a tri-complex to inhibit the active form of KRAS G12C.

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Culture

The NCI-H358 human non-small cell lung cancer cell line is recommended for these studies due to its endogenous KRAS G12C mutation.

-

Cell Line: NCI-H358

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Detach cells using a suitable dissociation reagent (e.g., TrypLE™ Express) and re-seed at a 1:3 to 1:6 ratio.

Cell Viability Assay (CellTiter-Glo®)

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Materials:

-

NCI-H358 cells

-

RPMI-1640 with 10% FBS

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well microplates suitable for luminescence readings

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest NCI-H358 cells during their logarithmic growth phase.

-

Perform a cell count to determine cell viability and concentration.

-

Dilute the cell suspension in complete growth medium to a final concentration that will result in 50-80% confluency at the end of the 120-hour incubation period. A starting point of 2,000 to 5,000 cells per well is recommended, but should be optimized for your specific laboratory conditions.

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 0.01 nM to 100 nM, with 8-10 concentrations, to adequately capture the dose-response curve around the reported IC50 of 0.11 nM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control. It is recommended to perform each treatment in triplicate.

-

Return the plate to the incubator for 120 hours.

-

-

Luminescence Measurement:

-

After the 120-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the average luminescence of the medium-only background wells from all other readings.

-

Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.

-

Plot the normalized cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in the this compound in vitro cell viability assay.

Caption: Experimental workflow for cell viability assay.

References

Application Notes and Protocols: Establishing Elironrasib Dose-Response Curves in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C mutant protein.[1][2][3] Unlike first-generation KRAS G12C inhibitors that target the inactive, GDP-bound (OFF) state, this compound employs a novel mechanism of action.[2] It forms a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and the KRAS G12C(ON) protein.[1][3] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways.[1][4] Preclinical studies have demonstrated that this distinct mechanism may overcome resistance to KRAS G12C(OFF) inhibitors.[2]

These application notes provide detailed protocols for establishing dose-response curves of this compound in various KRAS G12C mutant cancer cell lines to determine its potency, summarized by the half-maximal inhibitory concentration (IC50).

Data Presentation

This compound has shown potent and selective inhibition of proliferation across a panel of cancer cell lines harboring the KRAS G12C mutation. The following table summarizes the IC50 values obtained from a study utilizing a 3D CellTiter-Glo® cell viability assay after 120 hours of treatment.[5]

| Cell Line | Cancer Type | KRAS G12C IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 0.09 |

| Median of 17 KRAS G12C cell lines | Various | 0.11 |

Note: The comprehensive list of the 17 KRAS G12C mutant cell lines and their individual IC50 values are detailed in the supplementary materials of the referenced study.[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inhibiting the KRAS G12C signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the oncogenic state of RAS with Tri-complex inhibitors - American Chemical Society [acs.digitellinc.com]

- 5. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Elironrasib (RMC-6291) in Mouse Xenograft Models

For Research Use Only.

Introduction

Elironrasib (also known as RMC-6291) is a potent, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutant protein in its active, GTP-bound (ON) state.[1][2][3] Unlike first-generation KRAS G12C inhibitors that target the inactive GDP-bound (OFF) state, this compound forms a tri-complex with the KRAS G12C(ON) protein and the intracellular chaperone protein cyclophilin A (CypA).[1][4] This tri-complex sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways, such as the MAPK pathway, and inducing tumor regressions in various preclinical models of KRAS G12C mutant cancers.[1][2][3] These application notes provide a detailed overview of the dosage, administration, and efficacy of this compound in mouse xenograft models, along with comprehensive experimental protocols.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of this compound in preclinical mouse xenograft models.

| Xenograft Model | Cell Line/PDX | Mouse Strain | This compound Dosage | Administration Route & Schedule | Efficacy | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | LU99 (CDX) | Not Specified | 25 mg/kg | Oral, Once Daily (for 28 days) | Profound tumor regression | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | LU99 (CDX) | Not Specified | 100 mg/kg | Oral, Once Daily (for 28 days) | Profound tumor regression (majority with complete regression) | [1] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | MIA PaCa-2 (CDX, Sotorasib-resistant) | Not Specified | 100 mg/kg | Oral, Once Daily | Not specified | [5] |

| Non-Small Cell Lung Cancer (NSCLC) | LUN055 (PDX) | Not Specified | 200 mg/kg | Oral, Once Daily | Not specified | [5] |

| Murine Tumor Models | Not Specified | Not Specified | 200 mg/kg | Oral, Once Daily (for 60 days) | Significant tumor growth inhibition and immunological memory induction | [4] |

Signaling Pathway

This compound inhibits the active KRAS G12C protein, which is a key upstream regulator of the MAPK/ERK signaling pathway. The diagram below illustrates the mechanism of action of this compound.

Caption: this compound forms a tri-complex with CypA and active KRAS G12C(ON), inhibiting downstream signaling.

Experimental Protocols

The following are detailed protocols for the use of this compound in mouse xenograft models, compiled from preclinical study information and general best practices.

Cell Culture and Preparation

-

Cell Line: LU99 (human non-small cell lung cancer) or other appropriate KRAS G12C mutant cell lines.

-

Culture Media: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting:

-

When cells reach 80-90% confluency, wash them with sterile phosphate-buffered saline (PBS).

-

Detach the cells using a brief incubation with trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5-10 x 10^6 cells/100 µL).

-

Keep the cell suspension on ice until implantation.

-

Mouse Xenograft Model Establishment

-

Animal Strain: Use immunodeficient mice, such as BALB/c nude or SCID mice, 6-8 weeks of age.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.

-

Tumor Implantation:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine injection).

-

Shave and sterilize the injection site on the flank of the mouse.

-

Subcutaneously inject 100 µL of the prepared cell suspension into the right flank.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

This compound Preparation and Administration

-

This compound Formulation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

For oral administration, the stock solution can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[4] A sample formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

-

Prepare fresh formulations for each day of dosing.

-

-

Dosage and Administration:

-

Dose mice based on their individual body weights.

-

Administer this compound orally once daily via gavage.

-

The volume of administration should typically be around 10 µL/g of body weight.

-

The control group should receive the vehicle solution following the same schedule and volume.

-

Efficacy Evaluation and Endpoint

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health of the mice daily for any signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).

-

-

Study Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 28 or 60 days).

-

At the end of the study, euthanize the mice according to institutional guidelines.

-

Excise the tumors and record their final weight and volume.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

-

Tumor samples can be collected for further pharmacodynamic analysis (e.g., Western blotting for p-ERK levels) or histological examination.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. revmed.com [revmed.com]

Application Notes and Protocols: Immunofluorescence Staining for KRAS G12C Target Engagement by Elironrasib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the target engagement of Elironrasib, a novel, potent, and orally bioavailable covalent inhibitor of KRAS G12C, using immunofluorescence microscopy. This compound uniquely targets the active, GTP-bound state of KRAS G12C (RAS(ON)) by forming a tri-complex with the intracellular chaperone protein Cyclophilin A (CypA).[1][2][3] This document outlines the necessary procedures to visualize and quantify the interaction of this compound with its target within cancer cells.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being a key target for therapeutic intervention.[4][5] this compound (formerly RMC-6291) represents a next-generation KRAS G12C inhibitor that distinguishes itself by binding to the active RAS(ON) state, a different mechanism compared to first-generation inhibitors that target the inactive GDP-bound 'OFF' state.[3][6] This novel mechanism may offer advantages in overcoming resistance.[6]

Assessing the direct engagement of this compound with KRAS G12C in a cellular context is crucial for understanding its pharmacodynamics and efficacy. Immunofluorescence (IF) offers a powerful, image-based method to visualize the subcellular localization of proteins and can be adapted to detect drug-target interaction. This protocol describes an indirect immunofluorescence approach to detect the this compound-KRAS G12C complex.

Principle of the Assay

This protocol is based on the principle of indirect immunofluorescence.[7] Cells harboring the KRAS G12C mutation are treated with this compound. The subsequent detection relies on a primary antibody that specifically recognizes the drug-bound conformation of the KRAS G12C protein or a tag on a modified this compound probe. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing for visualization and quantification of the target engagement via fluorescence microscopy.

Quantitative Data Summary

The following table represents hypothetical, yet expected, quantitative data from an immunofluorescence-based target engagement study. The data illustrates a dose-dependent increase in the mean fluorescence intensity (MFI), corresponding to higher levels of this compound engagement with KRAS G12C.

| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Target Engagement (Normalized) |

| 0 (Vehicle Control) | 15.2 | 2.1 | 0% |

| 1 | 45.8 | 5.5 | 20% |

| 10 | 120.4 | 12.3 | 70% |

| 100 | 250.1 | 25.7 | 95% |

| 1000 | 265.3 | 28.9 | 100% |

Signaling Pathway

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which promote cell proliferation, growth, and survival.[4][8] this compound, by inhibiting the active KRAS G12C, aims to block these oncogenic signals.

Caption: KRAS G12C signaling pathway and mechanism of this compound inhibition.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human cancer cell line with an endogenous KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).

-

Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST).

-

Primary Antibody: Rabbit anti-KRAS G12C (Drug-bound conformation specific) antibody. (Note: A specific antibody for the this compound-bound state may need to be custom-developed. Alternatively, a probe-based approach with a tagged this compound could be used with an anti-tag antibody).

-

Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (or other suitable fluorophore).

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Mounting Medium: Anti-fade mounting medium.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Glass coverslips or imaging plates.

Experimental Workflow

Caption: Immunofluorescence workflow for this compound target engagement.

Step-by-Step Protocol

-

Cell Seeding:

-

Seed KRAS G12C mutant cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Include a vehicle-only (DMSO) control.

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate for the desired time (e.g., 2-4 hours) at 37°C.

-

-

-

Aspirate the drug-containing medium.

-

Gently wash the cells twice with PBS.

-

Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization: [10]

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking: [9]

-

Add blocking buffer (5% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the this compound-bound KRAS G12C in the blocking buffer at the recommended concentration.

-

Aspirate the blocking buffer and add the diluted primary antibody solution.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the cells three times with PBST for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody and DAPI in the blocking buffer. Protect from light.

-

Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature in the dark.

-

-

Mounting:

-

Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.

-

Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging and Analysis:

-

Visualize the slides using a fluorescence or confocal microscope.

-

Capture images using appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP for Alexa Fluor 488) and DAPI.

-

For quantitative analysis, acquire multiple images from random fields for each condition.

-

Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell. The DAPI signal can be used to create a nuclear mask to define individual cells.

-

Subtract the background fluorescence and normalize the signal to the vehicle control to determine the relative target engagement.

-

Troubleshooting

-

High Background:

-

Increase the number and duration of wash steps.

-

Increase the concentration of BSA or use a different blocking agent (e.g., normal goat serum).

-

Titrate the primary and secondary antibody concentrations.

-

-

No/Weak Signal:

-

Confirm the expression of KRAS G12C in the cell line.

-

Increase the incubation time for the primary antibody.

-

Check the excitation and emission spectra of the fluorophore.

-

Ensure the specificity of the primary antibody for the drug-bound target.

-

-

Cell Detachment:

-

Use coated coverslips (e.g., poly-L-lysine).

-

Be gentle during washing steps.

-

Conclusion

This immunofluorescence protocol provides a robust framework for visualizing and quantifying the engagement of this compound with its intracellular target, KRAS G12C. The successful implementation of this assay will aid in the preclinical evaluation of this compound and provide valuable insights into its mechanism of action at a cellular level. The visual nature of immunofluorescence complements other target engagement assays, such as mass spectrometry, offering spatial information within the cell.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Facebook [cancer.gov]

- 3. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 6. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]

- 7. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. proteinatlas.org [proteinatlas.org]

Application Notes and Protocols for Generating Elironrasib-Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction